1-[BIS(4-FLUOROPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE
Overview
Description
1-[BIS(4-FLUOROPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a bis(4-fluorophenyl)methyl group and a thienylcarbonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[BIS(4-FLUOROPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE typically involves the reaction of 1-[bis(4-fluorophenyl)methyl]piperazine with a thienylcarbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[BIS(4-FLUOROPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[BIS(4-FLUOROPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[BIS(4-FLUOROPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The bis(4-fluorophenyl)methyl group may enhance binding affinity to certain receptors, while the thienylcarbonyl group could modulate the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
1-[bis(4-fluorophenyl)methyl]piperazine: Lacks the thienylcarbonyl group, making it less versatile in terms of chemical reactivity.
Flunarizine: Contains a cinnamyl group instead of the thienylcarbonyl group, used as a calcium channel blocker.
Uniqueness
1-[BIS(4-FLUOROPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is unique due to the presence of both the bis(4-fluorophenyl)methyl and thienylcarbonyl groups, which confer distinct chemical and pharmacological properties. This combination allows for a broader range of chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2OS/c23-18-7-3-16(4-8-18)21(17-5-9-19(24)10-6-17)25-11-13-26(14-12-25)22(27)20-2-1-15-28-20/h1-10,15,21H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYLFUZMPFVYNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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